(4S,4'S)-4,4'-Diethyl-1,1'-DI-P-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
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Overview
Description
(4S,4'S)-4,4'-Diethyl-1,1'-DI-P-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of biimidazoles, which are known for their diverse applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of diethyl p-tolylamine with diisocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of corresponding imidazole derivatives.
Reduction: Reduction products may include various amines.
Substitution: Substitution reactions can lead to the formation of different substituted imidazoles.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
(4S,4'S)-4,4'-Diethyl-1,1'-DI-P-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole: is unique due to its specific structural features. Similar compounds include:
Diisobutyl biimidazole: Similar in structure but with different alkyl groups.
Bis(p-tolyl) biimidazole: Similar biimidazole core but with different substituents.
These compounds may exhibit different properties and applications based on their structural variations.
Properties
IUPAC Name |
(4S)-4-ethyl-2-[(4S)-4-ethyl-1-(4-methylphenyl)-4,5-dihydroimidazol-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4/c1-5-19-15-27(21-11-7-17(3)8-12-21)23(25-19)24-26-20(6-2)16-28(24)22-13-9-18(4)10-14-22/h7-14,19-20H,5-6,15-16H2,1-4H3/t19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJCQEMVWAVMGB-PMACEKPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C(=N1)C2=NC(CN2C3=CC=C(C=C3)C)CC)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(C(=N1)C2=N[C@H](CN2C3=CC=C(C=C3)C)CC)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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